(S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a benzyloxy substituent at the C3 position. The stereochemistry at the pyrrolidine ring (S-configuration) is critical for its role in asymmetric synthesis and pharmaceutical applications.
The Boc group enhances stability by shielding the nitrogen from nucleophilic attack, while the benzyloxy moiety serves as a transient protecting group for hydroxyl functionalities, removable via hydrogenolysis. This compound is typically employed as an intermediate in peptide synthesis, organocatalysis, and chiral ligand design .
Properties
IUPAC Name |
tert-butyl (3S)-3-phenylmethoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPVESSAGLHJB-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a pyrrolidine derivative.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative of pyrrolidine with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is in the synthesis of dipeptides. It serves as a tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which is crucial for amide bond formation in peptide synthesis. The use of this compound allows for efficient coupling reactions without the need for additional bases, resulting in satisfactory yields within short reaction times.
Synthesis of Benzyl-Protected Compounds
The compound can also be utilized to synthesize benzyl-protected 2-iodo-4-tert compounds, which are valuable as ligands in various chemical reactions. This application highlights its versatility as a precursor for more complex organic molecules.
Pharmacological Potential
This compound has shown potential as a pharmacological agent due to its structural features that may influence biological activity. Preliminary studies suggest that it interacts with NMDA receptors, which are implicated in neurological disorders such as Alzheimer's disease. Structure-activity relationship studies indicate that modifications to the pyrrolidine ring can enhance binding affinity and selectivity toward these receptors.
Interaction Studies
Research has focused on the binding affinity of this compound to various receptors and enzymes. Findings suggest that specific modifications can significantly alter its interaction profile, indicating potential for developing selective antagonists. Furthermore, studies on solubility and permeability suggest favorable properties for drug-like candidates, making it a promising candidate for further pharmacological exploration.
Synthesis Methodologies
Recent methodologies involving this compound have demonstrated efficient synthetic pathways leading to complex organic compounds with high yields. For instance, one study reported using N,N'-diethylene-N''-2-chloroethyl thiophosphoramide as a coupling reagent to facilitate amide formation from Boc-AAILs without base addition, achieving dipeptides in satisfactory yields within minutes.
In another case study, compounds structurally similar to this compound were evaluated for their NMDA receptor antagonism, revealing promising results that support further investigation into their therapeutic potential. These findings underscore the compound's relevance in drug discovery and development.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of (S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate differ in substituents at the C3 position, influencing reactivity, solubility, and applications. Below is a comparative analysis supported by evidence:
Key Differences in Reactivity and Utility
- Benzyloxy vs. Formyl (C3 position):
The benzyloxy group offers reversible protection for alcohols, whereas the formyl group enables nucleophilic additions (e.g., Grignard reactions) . - Cyanomethyl vs. Cyano: Cyanomethyl introduces a methylene spacer, enhancing flexibility in nitrile-based reactions, while the direct cyano group facilitates faster electrophilic substitutions .
- Mercapto Group:
The thiol (-SH) substituent enables disulfide bond formation and metal chelation, distinguishing it from oxygen- or nitrogen-based analogs .
Stereochemical Considerations
The (S)-configuration in the target compound ensures enantioselectivity in catalysis and drug design. For example, (R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS 86953-79-9) exhibits divergent biological activity compared to its S-enantiomer, underscoring the importance of chirality .
Biological Activity
(S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a tert-butyl group and a benzyloxy substituent, which contribute to its structural and functional properties.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 273.34 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 273.34 g/mol |
| Functional Groups | Tert-butyl, Benzyloxy, Carboxylate |
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. The compound has been studied for its potential as an inhibitor of transglutaminases, enzymes involved in various cellular processes including apoptosis and tissue repair .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate the activity of specific enzymes, potentially leading to therapeutic applications in conditions where transglutaminase activity is dysregulated. For instance, it has been shown to inhibit TG2 (transglutaminase 2), which plays a crucial role in fibrotic diseases and cancer progression .
In Vivo Studies
Preliminary in vivo studies suggest that this compound may be well tolerated at doses around 50 mg/kg, with implications for chronic administration in therapeutic settings . Additionally, it has shown promise in models of intestinal injury and pulmonary hypertension, indicating its potential utility in treating inflammatory conditions .
Case Study: Transglutaminase Inhibition
A study focused on the inhibition of TG2 by this compound revealed that modifications to the compound could enhance both potency and selectivity against TG2 compared to other transglutaminases. This specificity is crucial for minimizing off-target effects, which can lead to adverse reactions during treatment .
Comparative Analysis of Related Compounds
A comparative analysis was conducted with other pyrrolidine derivatives to evaluate the structure-activity relationship (SAR). The findings indicated that modifications at the benzyloxy position significantly influence the inhibitory potency against TG2. For example, compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .
| Compound | IC (μM) | Selectivity for TG2 |
|---|---|---|
| This compound | 10 | High |
| Compound A | 25 | Moderate |
| Compound B | 50 | Low |
Q & A
Basic: How can synthetic conditions be optimized for (S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate?
Answer:
The synthesis typically involves coupling tert-butyl 3-hydroxypyrrolidine-1-carboxylate with benzyl bromide derivatives under nucleophilic substitution conditions. Key parameters include:
- Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to deprotonate the hydroxyl group and drive the reaction .
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity and stabilize intermediates.
- Temperature : Reactions are often conducted at 50–80°C for 6–12 hours to achieve >70% yield.
Post-synthesis, purification via flash chromatography (hexane/EtOAc gradient) ensures >95% purity. For reproducibility, monitor reaction progress by TLC or HPLC .
Basic: What analytical methods confirm the structural integrity of this compound?
Answer:
Routine characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for CH₃) and benzyloxy protons (δ ~4.5–7.3 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 306.18 for C₁₆H₂₃NO₃).
- Chiral HPLC : Validates enantiopurity using a Chiralpak® column (e.g., 90:10 hexane/isopropanol) to distinguish (S)- and (R)-isomers .
Basic: How do structural modifications (e.g., halogen substitution) influence biological activity?
Answer:
Halogen substituents on the benzyloxy group significantly alter bioactivity:
- Electron-withdrawing groups (e.g., -Br, -I in ) enhance binding to electrophilic enzyme pockets, increasing inhibition potency.
- Steric effects : Bulkier halogens (e.g., -I vs. -Cl) may reduce solubility but improve target specificity.
- Example : In analogs like (S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate, iodine’s polarizability strengthens π-stacking interactions with aromatic residues in kinases .
Methodological approach : Conduct SAR studies using in vitro assays (e.g., IC₅₀ measurements) paired with molecular docking simulations .
Advanced: How can researchers resolve contradictions in enantiomer-specific bioactivity data?
Answer:
Discrepancies often arise from chiral recognition by biological targets. To address this:
- Synthesize enantiopure intermediates : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution .
- Pharmacological profiling : Compare (S)- and (R)-enantiomers in cell-based assays (e.g., cytotoxicity, receptor binding).
- Case study : In , tert-butyl (S)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate showed 10-fold higher anticancer activity than the (R)-form. Mechanistic studies revealed stereospecific interactions with sphingosine-1-phosphate receptors .
Advanced: What scalable synthesis strategies are viable for industrial research?
Answer:
For large-scale production:
- Continuous flow microreactors : Improve heat/mass transfer and reduce reaction time (e.g., 2-hour residence time vs. 12 hours batchwise) .
- Catalytic optimization : Replace stoichiometric bases (K₂CO₃) with recyclable solid-supported bases (e.g., Amberlyst® A21).
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve pharmacokinetics .
- Empirical testing : Screen solubility in PBS, cell culture media, and simulated gastric fluid using nephelometry .
Advanced: What computational tools predict reactivity and stability of analogs?
Answer:
- DFT calculations : Model transition states for key reactions (e.g., SN2 displacement) to predict regioselectivity .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to prioritize analogs for synthesis .
- Software : Gaussian (thermodynamic stability), AutoDock (binding affinity), and ChemAxon (logP/logS predictions) .
Advanced: How to validate target engagement in mechanistic studies?
Answer:
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with targets .
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .
- SPR/BLI : Quantify binding kinetics (kon/koff) using surface plasmon resonance or bio-layer interferometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
